Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives with formic acid or other one-carbon source reagents. One common method involves heating 3-amino-thiophene-2-carboxamides in formic acid to yield the desired thienopyrimidine-4-one derivatives . Another approach includes the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidine derivatives.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent. Some derivatives have shown broad-spectrum activity against various cancer cell lines and bacteria.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can serve as a molecular probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into various chemical reactions.
Properties
IUPAC Name |
methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGUPBFPUAFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856415 |
Source
|
Record name | Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379338-27-8 |
Source
|
Record name | Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.